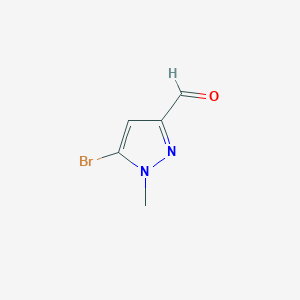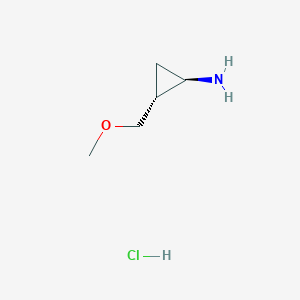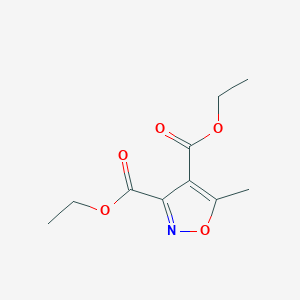
3,4-Diethyl5-methyl-1,2-oxazole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which is catalyzed by copper (I) or ruthenium (II) catalysts . Another method includes the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or copper (II) bromide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper (II) bromide, and oxygen gas.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines and thiols, under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO5 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO5/c1-4-14-9(12)7-6(3)16-11-8(7)10(13)15-5-2/h4-5H2,1-3H3 |
Clé InChI |
TYTJJJCYKDSHSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


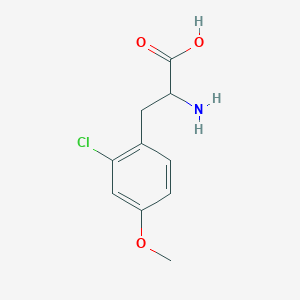

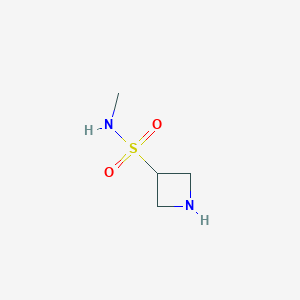
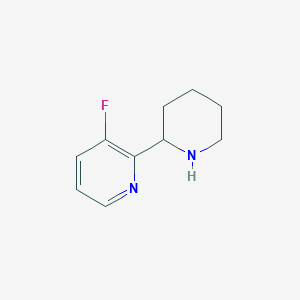
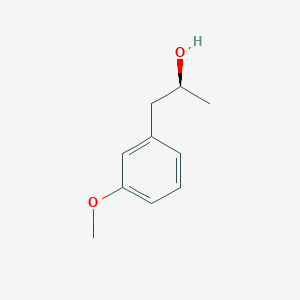
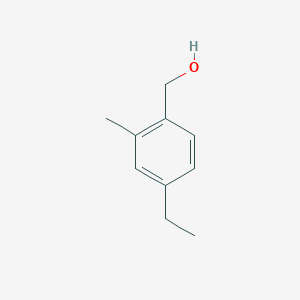
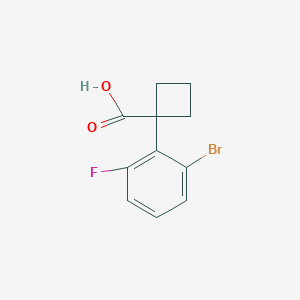

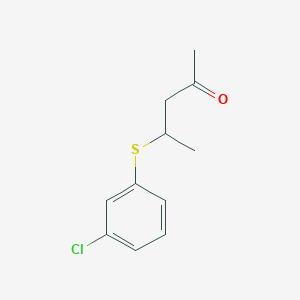
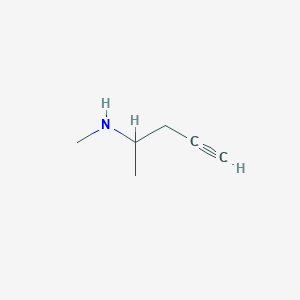
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
